Cas no 50679-08-8 (Terfenadine)

Terfenadine 化学的及び物理的性質
名前と識別子
-
- Terfenadine
- alpha-[4-(1,1-Dimethylethyl)phenyl]-4-(hydroxydiphenylmethyl)-1-piperidinebutanol
- 1-(4-(tert-Butyl)phenyl)-4-(4-(hydroxydiphenylmethyl)-piperidin-1-yl)butan-1-ol
- 1-(4-tert-butylphenyl)-4-[4-[hydroxy(diphenyl)methyl]piperidin-1-yl]butan-1-ol
- (±)-Terfenadine
- [14C]-Terfenadine
- [3H]-Terfenadine
- Aldaban
- Allerplus
- MDL-991
- MDL-9918
- Seldane
- Teldane
- Teldanex
- Terdin
- Terfenadina
- Ternadin
- Triludan
- α-[4-(1,1-Dimethylethyl)phenyl]-4-(hydroxydiphenylmethyl)-1-piperidinebutanol
- SDCCGSBI-0051180.P004
- Prestwick2_000138
- SR-01000000104-2
- 1-(4-tert-butylphenyl)-4-[4-[hydroxy(diphenyl)methyl]-1-piperidyl]butan-1-ol
- NCI60_022784
- Q417909
- TERFENADINE [HSDB]
- GTPL2608
- TERFENADINE [WHO-DD]
- NSC758627
- (RS)-1-(4-tert-butylphenyl)-4-{4-[hydroxy(diphenyl)methyl]piperidin-1-yl}-butan-1-ol
- Prestwick_460
- Tox21_110295_1
- Terfenadina [INN-Spanish]
- NSC-758627
- 50679-08-8
- alpha-(p-tert-Butylphenyl)-4-(hydroxydiphenylmethyl)-1-piperidinebutanol
- CHEMBL17157
- 1-(4-tert-butylphenyl)-4-[4-(hydroxydiphenylmethyl)piperidin-1-yl]butan-1-ol
- 1-(4-(tert-butyl)phenyl)-4-(4-(hydroxydiphenylmethyl)piperidin-1-yl)butan-1-ol
- BSPBio_000216
- BIM-0051180.0001
- Seldane (TN)
- ( inverted exclamation markA)-Terfenadine;MDL-991
- alpha-(4-(1,1-Dimethylethyl)phenyl)-4-(hydroxydiphenylmethyl)-1-piperidinebutanol
- RMI 9918
- .alpha.-(4-(1,1-dimethylethyl)phenyl)-4-(hydroxydiphenyl-methyl)-1-piperidine butanol
- Terfenadine (JAN/USAN/INN)
- NSC 758627
- SR-01000000104
- NINDS_001011
- (+/-)1-(4-tert-butylphenyl)-4-(4-(hydroxydiphenylmethyl)piperidin-1-yl)butan-1-ol
- CCG-205287
- HMS503K03
- KBio1_001011
- NSC 665802
- EINECS 256-710-8
- teraenadine
- Cyater
- .alpha.-(p-tert-Butylphenyl)-4-(hydroxydiphenylmethyl)-1-piperidinebutanol
- ?-[4-(1,1-Dimethylethyl)phenyl]-4-(hydroxydiphenylmethyl)-1-piperidinebutanol
- Terfen
- alpha-[4-(1,1-Dmethylethyl)phenyl]-4-(hydroxydiphenylmethyl)-1-piperidinebutanol
- TERFENADINE [MART.]
- SR-01000000104-7
- AKOS015962091
- NCGC00016064-05
- CAS-50679-08-8
- AC-15791
- TERFENADINE [VANDF]
- AB00052367_18
- IDI1_001011
- NS00006817
- SR-01000000104-4
- TERFENADINE [MI]
- 1-Piperidinebutanol, .alpha.-[4-(1,1-dimethylethyl)phenyl]-4-(hydroxydiphenylmethyl)-
- Terfenadinum
- ( inverted exclamation markA)-Terfenadine
- CHEBI:9453
- Terfex
- MLS001148415
- NCGC00016064-06
- FT-0630637
- Opera_ID_334
- (.+/-.)-Terfenadine
- HMS3712K18
- AC-928
- HY-B1193
- Terfenadine, European Pharmacopoeia (EP) Reference Standard
- AB00052367
- SMR000058260
- 1-Piperidinebutanol, alpha-(4-(1,1-dimethylethyl)phenyl)-4-(hydroxydiphenylmethyl)-
- 7BA5G9Y06Q
- DivK1c_001011
- BRD-A06352418-001-03-6
- NCGC00016064-19
- Terfenadine,(S)
- BT166253
- 1-(4-tert-Butylphenyl)-4-(4-(alpha-hydroxybenzhydryl)piperidino)-butan-1-ol
- HMS2231N07
- BRD-A06352418-001-15-0
- NCGC00016064-04
- MLS000028499
- 1-PIPERIDINEBUTANOL, .ALPHA.-(4-(1,1-DIMETHYLETHYL)PHENYL)-4-(HYDROXYDIPHENYLMETHYL)-
- SCHEMBL5152
- T3977
- Terfenadine, United States Pharmacopeia (USP) Reference Standard
- 1-(4-tert-Butylphenyl)-4-(4-[hydroxy(diphenyl)methyl]-1-piperidinyl)-1-butanol #
- s4353
- BPBio1_000238
- D00521
- EN300-22527913
- Tox21_110296
- UNII-7BA5G9Y06Q
- Oprea1_343139
- LP01213
- BRN 5857899
- TERFENADINE [JAN]
- MFCD00079622
- NCGC00016064-09
- HMS2089I14
- HMS2093I11
- NCGC00089746-04
- Lopac0_001213
- NCGC00089746-02
- 1-(4-tert-Butyl-phenyl)-4-[4-(hydroxy-diphenyl-methyl)-piperidin-1-yl]-butan-1-ol(Terfenadine)
- NCGC00016064-03
- 1-[4-(1,1-dimethylethyl)phenyl]-4-{4-[hydroxy(diphenyl)methyl]piperidin-1-yl}butan-1-ol
- Prestwick1_000138
- HMS1568K18
- 1-(p-tert-Butylphenyl)-4-(4'-(alpha-hydroxydiphenylmethyl)-1'-piperidyl)butanol
- DTXSID2023642
- 1-(4-tert-butylphenyl)-4-[4-[hydroxy-di(phenyl)methyl]piperidin-1-yl]butan-1-ol
- alpha-(4-[1,1-Dimethylethyl]phenyl)-4-[hydroxydiphenylmethyl]-1-piperidinebutanol
- AS-75636
- C07463
- SPBio_002155
- NCGC00261898-01
- AB00052367_17
- TERFENADINE [EP IMPURITY]
- TERFENADINE [EP MONOGRAPH]
- DTXCID503642
- MDL 9918
- HMS3373J07
- NSC665802
- Terfenadinum [INN-Latin]
- Tox21_501213
- DB00342
- RMI-9918
- TERFENADINE [INN]
- SW196677-3
- NCGC00016064-12
- T 9652
- Pharmakon1600-01503708
- Tox21_110295
- Terfenadine [USAN:USP:INN:BAN:JAN]
- Terfenadin
- Prestwick0_000138
- HMS3263D08
- NSC-665802
- HSDB 6508
- NCGC00089746-03
- Prestwick3_000138
- 1-(4-tert-Butyl-phenyl)-4-[4-(hydroxy-diphenyl-methyl)-piperidin-1-yl]-butan-1-ol
- .alpha.-(4-(1,1-Dimethylethyl)phenyl)-4-(hydroxydiphenylmethyl)-1-piperidinebutanol
- 1-(4-tert-butylphenyl)-4-(4-(hydroxydiphenylmethyl)piperidin-1-yl)butan-1-ol
- D82079
- TERFENADINE [USAN]
- CS-4800
- BDBM50017376
- NCGC00016064-08
- EU-0101213
- AB00052367-16
- a-[4-(1,1-Dimethylethyl)phenyl]-4-(hydroxydiphenylmethyl)-1-piperidinebutanol
- A828247
- SBI-0051180.P003
- HMS2095K18
- L000888
- DB-051821
- BRD-A06352418-001-25-9
- BRD-A06352418-001-24-2
-
- MDL: MFCD00079622
- インチ: InChI=1S/C32H41NO2/c1-31(2,3)26-18-16-25(17-19-26)30(34)15-10-22-33-23-20-29(21-24-33)32(35,27-11-6-4-7-12-27)28-13-8-5-9-14-28/h4-9,11-14,16-19,29-30,34-35H,10,15,20-24H2,1-3H3
- InChIKey: GUGOEEXESWIERI-UHFFFAOYSA-N
- ほほえんだ: OC(C1=CC=C(C(C)(C)C)C=C1)CCCN2CCC(C(C3=CC=CC=C3)(O)C4=CC=CC=C4)CC2
計算された属性
- せいみつぶんしりょう: 471.31400
- どういたいしつりょう: 471.314
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 35
- 回転可能化学結合数: 9
- 複雑さ: 582
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 互変異性体の数: 何もない
- 疎水性パラメータ計算基準値(XlogP): 6.6
- トポロジー分子極性表面積: 43.7A^2
- ひょうめんでんか: 0
じっけんとくせい
- 色と性状: ふん
- 密度みつど: 1.0488 (rough estimate)
- ゆうかいてん: 145-152 ºC
- ふってん: 572.76°C (rough estimate)
- フラッシュポイント: 306.9±30.2 °C
- 屈折率: 1.6310 (estimate)
- ようかいど: chloroform: soluble250 mg plus 5 ml of solvent, clear to very slightly hazy, colorless to faintly yellow
- すいようせい: 0.001 g/100 mL (30 ºC)
- PSA: 43.70000
- LogP: 6.38370
- ようかいせい: 水に溶ける
Terfenadine セキュリティ情報
- シグナルワード:warning
- 危害声明: H413
- 警告文: P 264治療後徹底洗浄+p 280防護手袋着用/防護服着用/防護眼帯着用/防護マスク着用+p 305目の中+p 351水で数分丁寧に洗い流す+p 338コンタクトレンズを外し(あれば)操作しやすく、洗い流し続ける+p 337目の刺激が持続する場合+p 313医療アドバイス/看護を求める
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:2
- セキュリティの説明: S24/25
- RTECS番号:TM4969000
- セキュリティ用語:S24/25
- どくせい:LD50 orally in mice: >2000 mg/kg (Carr, Meyer)
- ちょぞうじょうけん:2-8°C
Terfenadine 税関データ
- 税関コード:2933399090
- 税関データ:
中国税関番号:
2933399090概要:
2933399090.他の構造上に非縮合ピリジン環を有する化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
2933399090。構造中に水素化の有無にかかわらず、未縮合ピリジン環を含む他の化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
Terfenadine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | T114500-50mg |
Terfenadine |
50679-08-8 | 50mg |
$ 80.00 | 2023-09-06 | ||
Ambeed | A373035-25mg |
1-(4-(tert-Butyl)phenyl)-4-(4-(hydroxydiphenylmethyl)piperidin-1-yl)butan-1-ol |
50679-08-8 | 98% | 25mg |
$10.0 | 2025-02-21 | |
Ambeed | A373035-1g |
1-(4-(tert-Butyl)phenyl)-4-(4-(hydroxydiphenylmethyl)piperidin-1-yl)butan-1-ol |
50679-08-8 | 98% | 1g |
$99.0 | 2025-02-21 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci6198-100mg |
Terfenadine |
50679-08-8 | 98% | 100mg |
¥416.00 | 2023-09-10 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T54312-50mg |
1-(4-tert-butylphenyl)-4-[4-[hydroxy(diphenyl)methyl]piperidin-1-yl]butan-1-ol |
50679-08-8 | ,HPLC≥99% | 50mg |
¥188.0 | 2023-09-06 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T54311-50mg |
1-(4-tert-butylphenyl)-4-[4-[hydroxy(diphenyl)methyl]piperidin-1-yl]butan-1-ol |
50679-08-8 | HPLC≥98% | 50mg |
¥138.0 | 2023-09-06 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T1266-100 mg |
Terfenadine |
50679-08-8 | 99.75% | 100MG |
¥425.00 | 2022-04-26 | |
S e l l e c k ZHONG GUO | S4353-25mg |
Terfenadine |
50679-08-8 | 99.91% | 25mg |
¥794.8 | 2023-09-15 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | BP650 |
Terfenadine |
50679-08-8 | 100mg |
¥2050.66 | 2023-04-25 | ||
TRC | T114500-10g |
Terfenadine |
50679-08-8 | 10g |
$187.00 | 2023-05-17 |
Terfenadine 関連文献
-
Rongrong Xu,Wenwen Zhao,Lan Yu,Qijun Chen,Xiaolu Hu,Yinying Ba,Xiaoqing Chen,Xing Wang,Xia Wu RSC Adv. 2019 9 37082
-
Xiang Li,Subin M. George,Lawrence Vernetti,Albert H. Gough,D. Lansing Taylor Lab Chip 2018 18 2614
-
3. Reviewing a plethora of oxidative-type reactions catalyzed by whole cells of Streptomyces speciesSara Salama,Mohamed H. Habib,Rajni Hatti-Kaul,Yasser Gaber RSC Adv. 2022 12 6974
-
Ville J. Kujala,Francesco Silvio Pasqualini,Josue A. Goss,Janna C. Nawroth,Kevin Kit Parker J. Mater. Chem. B 2016 4 3534
-
Tyler J. Williams,R. Kenneth Marcus J. Anal. At. Spectrom. 2020 35 1910
-
Caiyou Chen,Xiu-Qin Dong,Xumu Zhang Org. Chem. Front. 2016 3 1359
-
Justin M. Wiseman,Christopher A. Evans,Chester L. Bowen,Joseph H. Kennedy Analyst 2010 135 720
-
Shih-En Chou,Kuang-Li Lee,Pei-Kuen Wei,Ji-Yen Cheng Lab Chip 2021 21 2955
-
Antonia F. Stepan,Vincent Mascitti,Kevin Beaumont,Amit S. Kalgutkar Med. Chem. Commun. 2013 4 631
-
George A. Truskey Lab Chip 2018 18 3061
Terfenadineに関する追加情報
Terfenadine (CAS No. 50679-08-8): A Comprehensive Overview
Terfenadine, with the CAS registry number 50679-08-8, is a well-known antihistamine drug that has been widely used for the treatment of allergic conditions. It belongs to the second-generation antihistamines, which are known for their ability to block histamine H1 receptors without causing significant sedation. This compound has been extensively studied for its pharmacological properties, therapeutic applications, and safety profile. In this article, we will delve into the latest research findings and provide a detailed analysis of Terfenadine and its significance in modern medicine.
The chemical structure of Terfenadine (CAS 50679-08-8) is characterized by a unique arrangement of atoms that contributes to its potent antihistaminic activity. Recent studies have highlighted the importance of its molecular interactions with histamine receptors, particularly the H1 subtype. These interactions are crucial for understanding its mechanism of action and therapeutic efficacy. Researchers have employed advanced computational models to simulate the binding affinity of Terfenadine to these receptors, providing valuable insights into its pharmacodynamics.
Terfenadine (CAS 50679-08-8) is primarily used in the management of allergic rhinitis, urticaria, and other conditions associated with histamine-mediated inflammation. Its ability to cross the blood-brain barrier is relatively low compared to first-generation antihistamines, which minimizes central nervous system side effects such as drowsiness. This characteristic makes it a preferred choice for patients requiring long-term therapy. Recent clinical trials have further validated its effectiveness in reducing symptoms of seasonal allergies while maintaining a favorable safety profile.
The metabolism of Terfenadine (CAS 50679-08-8) involves cytochrome P450 enzymes, particularly CYP3A4, which plays a significant role in its hepatic clearance. This metabolic pathway has been a focal point for recent research, especially concerning drug-drug interactions. Studies have shown that concomitant use with inhibitors of CYP3A4 can lead to increased plasma levels of Terfenadine, potentially enhancing its efficacy but also raising concerns about toxicity. These findings underscore the importance of monitoring patients on multiple medications to optimize treatment outcomes.
In terms of safety, Terfenadine (CAS 50679-08-8) is generally well-tolerated by most patients. However, rare cases of QT interval prolongation have been reported, particularly in individuals with pre-existing cardiac conditions or those taking other medications that affect cardiac electrophysiology. Recent guidelines recommend cautious use in such populations and suggest periodic electrocardiogram monitoring to mitigate risks.
The latest research on Terfenadine (CAS 50679-08-8) has also explored its potential beyond traditional allergy treatment. Emerging studies suggest that it may exhibit anti-inflammatory properties beyond histamine receptor blockade, potentially targeting other mediators involved in allergic responses. These findings open new avenues for its application in chronic inflammatory diseases, although further investigation is required to confirm these effects.
In conclusion, Terfenadine (CAS 50679-08-8) remains a cornerstone in the management of allergic disorders due to its potent antihistaminic activity and relatively favorable side effect profile. Ongoing research continues to shed light on its mechanisms of action, metabolic pathways, and potential therapeutic extensions. As our understanding of this compound evolves, it holds promise for improved patient care and innovative treatment strategies in the field of allergy and immunology.
50679-08-8 (Terfenadine) 関連製品
- 972-02-1(1,1-Diphenyl-4-(piperidin-1-yl)butan-1-ol)
- 77-39-4(Cycrimine)
- 511-45-5(1,1-Diphenyl-3-(piperidin-1-yl)propan-1-ol)
- 115-46-8(Azacyclonol)
- 144-11-6(Trihexylphenedyl)
- 38081-60-6(Phenyl(piperidin-4-yl)methanol)
- 2305251-72-1(4,4-Dimethyl-3,5-dioxatricyclo[5.2.1.02,6]decane-8-carboxylic acid)
- 1806233-93-1(5-Iodo-4-methyl-3-(trifluoromethoxy)pyridine-2-sulfonyl chloride)
- 651744-22-8(4-Fluoro-5-hydroxy-1-triisopropylsilyl-7-azaindole)
- 6336-50-1(Benzylthiouracil)
